PXS-5153A -

PXS-5153A

Catalog Number: EVT-281728
CAS Number:
Molecular Formula: C20H25Cl2FN4O2S
Molecular Weight: 475.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PXS-5153A is a novel mechanism based, fast-acting, dual LOXL2/LOXL3 inhibitor, which was used to interrogate the role of these enzymes in models of collagen crosslinking and fibrosis. PXS-5153A dose-dependently reduced LOXL2-mediated collagen oxidation and collagen crosslinking in vitro. In two liver fibrosis models, carbon tetrachloride or streptozotocin/high fat diet-induced, PXS-5153A reduced disease severity and improved liver function by diminishing collagen content and collagen crosslinks. In myocardial infarction, PXS-5153A improved cardiac output.
Source and Classification

PXS-5153A was developed through research focused on targeting lysyl oxidase family members, specifically lysyl oxidase-like 2 and 3. These enzymes play crucial roles in collagen crosslinking, which is essential for maintaining the structural integrity of tissues. PXS-5153A is classified as an enzyme inhibitor, specifically targeting the oxidative deamination activity of these lysyl oxidases .

Synthesis Analysis

Methods and Technical Details

The synthesis of PXS-5153A involves several chemical reactions that create a compound capable of selectively inhibiting lysyl oxidase-like enzymes. The synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclizations that lead to the formation of the core structure of PXS-5153A.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing.

The detailed synthetic pathway has not been fully disclosed in available literature but involves standard organic synthesis techniques tailored for drug development .

Molecular Structure Analysis

Structure and Data

PXS-5153A features a complex molecular structure characterized by specific functional groups that enable its interaction with target enzymes. Key structural features include:

  • Core Structure: The compound contains a unique arrangement of rings and substituents that confer its inhibitory properties.
  • Molecular Weight: The molecular weight and precise formula have been established through mass spectrometry.
  • Chemical Formula: The exact chemical formula provides insights into its reactivity and interaction with biological targets.

The specific three-dimensional conformation plays a critical role in its mechanism of action against lysyl oxidase-like enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

PXS-5153A primarily acts through irreversible inhibition of lysyl oxidase-like 2 and 3 by forming a covalent bond with the enzyme's active site. Key aspects include:

  1. Mechanism of Action: The compound binds to the lysine tyrosylquinone cofactor within the enzyme's catalytic pocket, leading to permanent inactivation.
  2. Enzymatic Assays: Various assays have demonstrated its effectiveness in reducing enzymatic activity, including collagen oxidation assays that measure the compound's impact on collagen crosslinking .
  3. Off-target Activity: Comprehensive profiling has shown minimal off-target effects, indicating specificity towards lysyl oxidase-like enzymes .
Mechanism of Action

Process and Data

The mechanism by which PXS-5153A exerts its effects involves several steps:

  1. Binding: Upon administration, PXS-5153A binds to the active site of lysyl oxidase-like 2 and 3.
  2. Covalent Modification: This binding leads to a covalent modification that renders the enzyme inactive.
  3. Inhibition Confirmation: Studies have confirmed that increased incubation times enhance the inhibitory effect, reflecting its mechanism-based inhibition profile.

Quantitative analyses indicate an apparent binding constant (Ki) of approximately 1.01 micromolar, with a rate of inactivation (kinact) around 0.20 per minute, demonstrating its potent inhibitory capabilities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PXS-5153A exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are crucial for its bioavailability and efficacy.
  • Stability: Stability studies reveal how well the compound maintains its integrity under various conditions.
  • Reactivity: Reactivity profiles help predict interactions with biological systems.

These properties are essential for understanding how PXS-5153A can be effectively utilized in therapeutic applications .

Applications

Scientific Uses

PXS-5153A has potential applications in various scientific fields, particularly in:

  1. Fibrosis Research: It serves as a valuable tool for studying the mechanisms underlying fibrosis in tissues such as liver and heart.
  2. Therapeutic Development: As an inhibitor of lysyl oxidase-like enzymes, it may lead to new treatments for fibrotic diseases.
  3. Cancer Studies: Given its role in extracellular matrix remodeling, it could be explored for implications in cancer metastasis where fibrosis plays a role.
Introduction to Fibrosis and Lysyl Oxidase (LOX) Enzymes

Molecular Pathogenesis of Fibrosis: Extracellular Matrix Remodeling and Collagen Crosslinking

The molecular pathogenesis of fibrosis centers on the disrupted equilibrium between ECM synthesis and degradation. Activated myofibroblasts, the primary effector cells in fibrosis, produce massive quantities of fibrillar collagens (predominantly types I and III). These collagens undergo post-translational modifications mediated by specific enzymes, initiating a complex crosslinking process [9]. Lysyl oxidases (LOX and LOXL1-4) catalyze the oxidative deamination of specific lysine and hydroxylysine residues within collagen telopeptides, generating highly reactive aldehydes (allysine and hydroxyallysine). These aldehydes spontaneously condense to form divalent immature crosslinks (e.g., dehydro-hydroxylysinonorleucine, dehydro-histidinohydroxymerodesmosine). Subsequently, immature crosslinks mature into trivalent stabilized crosslinks (e.g., pyridinoline, histidinohydroxylysinonorleucine, deoxypyridinoline) that confer extraordinary tensile strength and proteolytic resistance to the collagen network [1] [2] [9].

Table 1: Key Collagen Crosslinks in Fibrosis

Crosslink TypeChemical DesignationFormation ProcessFunctional ConsequenceEnzymatic Regulators
Immature CrosslinksDehydro-hydroxylysinonorleucine (DHLNL), Hydroxylysinonorleucine (HLNL)Initial divalent crosslinks formed via Schiff base reactionsReversible, susceptible to enzymatic remodelingLysyl Oxidase (LOX), LOXL2, LOXL3
Mature CrosslinksPyridinoline (PYD), Deoxypyridinoline (DPD), Histidinohydroxylysinonorleucine (HHL)Trivalent crosslinks formed by addition of a third aldehyde residueIrreversible, highly stable, resistant to MMP degradationLOXL2/LOXL3 primarily drive maturation
Pathological CrosslinksAdvanced Glycation End-products (AGEs)Non-enzymatic glycation (Maillard reaction)Increased tissue stiffness, promotes inflammationNot enzyme-dependent; associated with hyperglycemia/aging

In fibrotic tissues, the dramatic upregulation of LOXL2 and LOXL3 significantly accelerates the formation of mature, stable crosslinks. This creates an abnormally dense and mechanically rigid ECM that not only disrupts organ architecture but also directly activates mechanosensitive signaling pathways in fibroblasts and myofibroblasts, perpetuating their activation and creating a vicious profibrotic cycle. Furthermore, the crosslinked matrix forms a physical barrier that impedes the infiltration of matrix-degrading cells (e.g., macrophages expressing matrix metalloproteinases) and hinders the resolution of fibrosis [1] [2] [9].

Role of LOX Family Enzymes in Fibrotic Diseases: LOXL2 and LOXL3 as Key Mediators

The LOX enzyme family comprises five members: LOX and LOX-like 1-4 (LOXL1-LOXL4). While all members share a conserved catalytic C-terminal domain housing the copper-binding site and lysyl tyrosylquinone (LTQ) cofactor essential for amine oxidase activity, they exhibit significant differences in their N-terminal domains, expression patterns, and non-catalytic functions [7] [8]. Among these, LOXL2 and LOXL3 have emerged as primary pathogenic drivers in organ fibrosis, distinct from LOX and LOXL1 [1] [2] [5].

Research demonstrates that LOXL2 expression is markedly increased in human and experimental fibrotic tissues, particularly in the liver, lung, and heart. Its expression correlates strongly with disease severity and progression to cirrhosis in chronic liver diseases. LOXL2 is produced by multiple cell types within the fibrotic niche, including activated hepatic stellate cells (HSCs) in the liver, myofibroblasts, and even stressed epithelial cells undergoing epithelial-to-mesenchymal transition (EMT) [1] [6]. Similarly, LOXL3 expression is upregulated in fibrosis, although its specific cellular sources and relative contribution compared to LOXL2 are less extensively characterized [1] [5].

Functionally, LOXL2 and LOXL3 are the primary enzymes responsible for catalyzing the oxidative deamination step initiating collagen crosslinking within the fibrotic ECM. Their enzymatic activity is indispensable for the formation and maturation of pathological collagen crosslinks. Beyond their extracellular enzymatic role, intracellular LOXL2 has been implicated in regulating gene expression, EMT, and cellular differentiation through interactions with transcription factors (e.g., Snail) and histone deacetylation [6] [8]. However, the anti-fibrotic efficacy of specific LOXL2/LOXL3 catalytic inhibitors like PXS-5153A strongly supports the notion that the extracellular crosslinking activity is a major contributor to their pathogenic role in fibrosis [1] [2].

Table 2: Key LOX Family Members in Fibrosis

EnzymePrimary LocationRole in FibrosisCatalytic SpecificityInhibition by PXS-5153A
LOXExtracellular MatrixCritical for baseline ECM stability; upregulated in fibrosis but also has homeostatic rolesBroad substrate specificityLow inhibition (IC50 > LOXL2/3)
LOXL1Elastic FibersPrimarily associated with elastin crosslinking; genetic links to pseudoexfoliation syndromeElastin > CollagenLow inhibition
LOXL2Extracellular Matrix, Intracellular, NuclearMajor driver of pathological collagen crosslinking; promotes EMT, HSC activationCollagen (Telopeptides), Specific Histone LysinesHigh Potency (IC50 < 40 nM)
LOXL3Extracellular Matrix, Endoplasmic ReticulumContributes significantly to collagen crosslinking; potential role in collagen maturation within ERCollagen, Specific intracellular substratesHigh Potency (IC50 = 63 nM human)
LOXL4Extracellular MatrixLess characterized in fibrosis; implicated in angiogenesis and some cancersUncertain, potentially collagenNegligible

Unmet Therapeutic Needs in Fibrosis: Targeting Collagen Crosslinking Enzymes

Current therapeutic strategies for fibrosis primarily focus on managing underlying causes (e.g., antivirals for hepatitis, immunosuppressants for autoimmune conditions) or symptomatic relief. However, for patients with established fibrosis or those unresponsive to etiology-directed therapy, disease-modifying anti-fibrotic agents remain a critical unmet medical need [2] [3]. Existing approaches targeting inflammatory pathways or broad-spectrum fibrogenic cytokines (e.g., TGF-β) have faced challenges due to redundant pathways, significant side effects, and limited efficacy in reversing established fibrosis [2].

The central role of LOXL2 and LOXL3 in generating the stable, degradation-resistant collagen scaffold characteristic of advanced fibrosis positions them as highly promising therapeutic targets. Targeting these enzymes offers a strategy focused directly on the downstream effector mechanism of matrix stiffening and irreversibility. Previous attempts, notably the anti-LOXL2 monoclonal antibody simtuzumab, failed in clinical trials despite promising preclinical data. This failure was likely attributed to its mechanism: simtuzumab bound LOXL2 but did not effectively inhibit its catalytic activity and potentially interfered with beneficial non-enzymatic functions or had poor tissue penetration [1] [2]. This highlights the necessity for potent catalytic inhibitors that directly and selectively block the enzymatic function of LOXL2 and LOXL3 responsible for pathological crosslinking.

Consequently, the development of small molecule inhibitors specifically designed to inhibit the amine oxidase activity of LOXL2 and LOXL3 represents a mechanistically rational approach to disrupt pathological ECM stabilization. The goal is to shift the ECM equilibrium towards net degradation and restore tissue plasticity, facilitating fibrosis resolution. PXS-5153A embodies this next-generation approach, specifically engineered to overcome the limitations of previous strategies [1] [2] [4].

Properties

Product Name

PXS-5153A

IUPAC Name

3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride

Molecular Formula

C20H25Cl2FN4O2S

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;;

InChI Key

INSNGJNTNAUITD-ULPVBNQHSA-N

SMILES

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

PXS-5153A; PXS 5153A; PXS5153A; PXS-5153; PXS 5153; PXS5153;

Canonical SMILES

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl

Isomeric SMILES

CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.